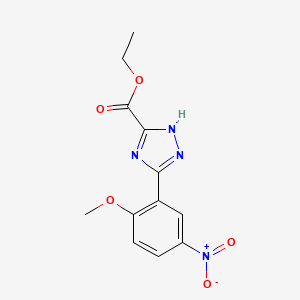
Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of an aromatic compound, followed by substitution reactions to attach the nitro group to the triazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific application and target.
Comparison with Similar Compounds
Ethyl3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives:
Similar Compounds: Compounds such as 1H-1,2,4-triazole-3-carboxylate and 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate.
Uniqueness: The presence of the nitrophenyl group and the ethyl ester functional group makes it unique, providing distinct chemical and biological properties compared to other triazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₂N₄O₅
- Molecular Weight: 292.25 g/mol
- CAS Number: 1416339-50-8
The compound features a triazole ring, which is known for its diverse biological properties. The presence of a methoxy group and a nitro group on the phenyl ring enhances its chemical reactivity and potential therapeutic applications .
Biological Activity
Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate exhibits a range of biological activities, including:
1. Antimicrobial Activity
- Triazole derivatives are well-documented for their antimicrobial properties. Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate has shown potential in inhibiting various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Properties
- Studies indicate that compounds containing the triazole moiety can inhibit specific enzymes involved in cancer pathways. Ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate may inhibit cyclooxygenase enzymes linked to inflammation and cancer progression.
3. Enzyme Inhibition
- Molecular docking studies suggest that this compound interacts favorably with target proteins involved in disease pathways. This interaction could lead to the development of effective inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Synthesis Methods
The synthesis of ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be achieved through various methods, including:
- Condensation Reactions: Utilizing appropriate precursors under controlled conditions to yield high-purity products.
- Enzymatic Reactions: Employing biocatalysts to facilitate specific reactions that generate the desired triazole derivative .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate:
Properties
Molecular Formula |
C12H12N4O5 |
|---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
ethyl 3-(2-methoxy-5-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H12N4O5/c1-3-21-12(17)11-13-10(14-15-11)8-6-7(16(18)19)4-5-9(8)20-2/h4-6H,3H2,1-2H3,(H,13,14,15) |
InChI Key |
WHGXFHLTPAWSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















